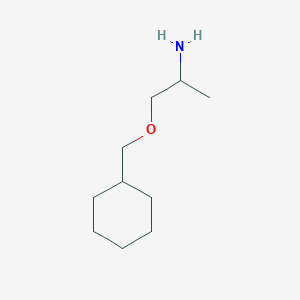

1-(Cyclohexylmethoxy)propan-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

1-(cyclohexylmethoxy)propan-2-amine |

InChI |

InChI=1S/C10H21NO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h9-10H,2-8,11H2,1H3 |

InChI Key |

OJQSUKJVWQVMBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(COCC1CCCCC1)N |

Origin of Product |

United States |

Computational and Theoretical Chemistry Studies of 1 Cyclohexylmethoxy Propan 2 Amine

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This method is widely used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme. physchemres.org The process involves predicting the binding mode and affinity of the ligand, often calculated as a binding energy score in kcal/mol. jbcpm.com A lower binding energy generally indicates a more stable complex. jbcpm.com

For 1-(Cyclohexylmethoxy)propan-2-amine, molecular docking studies would involve preparing the 3D structure of the compound and docking it into the active site of a relevant biological target. jbcpm.com The analysis of the results would focus on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor. physchemres.org

Table 1: Hypothetical Molecular Docking Data for this compound

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues (Hypothetical) | Interaction Type |

| Target A | -8.5 | TYR123, SER245 | Hydrogen Bond |

| Target A | -8.5 | LEU150, ILE200 | Hydrophobic |

| Target B | -7.2 | ASP98 | Hydrogen Bond |

| Target B | -7.2 | VAL110, ALA112 | Hydrophobic |

Note: The data in this table is purely illustrative and not based on actual experimental results.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes their positions and velocities. mdpi.com In the context of drug design, MD simulations are used to study the stability of ligand-receptor complexes, the dynamics of binding and unbinding events, and the conformational changes that may occur upon ligand binding. mdpi.com

An MD simulation of this compound bound to a target protein would start with the docked complex. The simulation would reveal how the ligand and protein move and interact over a period of nanoseconds or even microseconds. mdpi.com This can help to validate the binding pose obtained from docking and provide a more dynamic understanding of the interaction. researchgate.net

Quantum Chemical Calculations of Electronic Properties, Reactivity, and Conformation

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, reactivity, and conformational preferences of molecules. dntb.gov.ua Methods like Density Functional Theory (DFT) can be employed to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and bond dissociation energies. physchemres.org These properties are crucial for understanding a molecule's reactivity and its potential to interact with biological targets. dntb.gov.ua

For this compound, quantum chemical calculations could be used to determine its most stable conformation in different environments (e.g., in a vacuum or in a solvent). The electronic properties would provide insights into which parts of the molecule are most likely to be involved in chemical reactions or intermolecular interactions.

Table 2: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value (Hypothetical) | Method |

| HOMO Energy | -6.2 eV | DFT/B3LYP |

| LUMO Energy | 1.5 eV | DFT/B3LYP |

| Dipole Moment | 2.1 Debye | DFT/B3LYP |

| Conformation | Chair (Cyclohexyl ring) | DFT Optimization |

Note: The data in this table is purely illustrative and not based on actual experimental results.

In silico Prediction of Metabolic Transformations and Sites of Metabolism

In silico metabolism prediction tools are computational models that predict how a compound might be metabolized by drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. nih.govcreative-biolabs.com These tools use various approaches, including ligand-based methods that rely on the chemical structure of the compound and structure-based methods that model the interaction with the enzyme's active site. creative-biolabs.com Predicting the sites of metabolism is important for identifying potential metabolites, which may have different pharmacological or toxicological profiles than the parent compound. creative-biolabs.com

For this compound, in silico tools could predict which carbon or nitrogen atoms are most susceptible to metabolic reactions like hydroxylation, N-dealkylation, or oxidation. This information is valuable for guiding the synthesis of more metabolically stable analogues.

De Novo Design and Virtual Screening for Novel Analogues

De novo design and virtual screening are computational strategies used to discover novel molecules with desired biological activity. enamine.net Virtual screening involves searching large databases of chemical compounds to identify those that are likely to bind to a specific biological target. De novo design, on the other hand, involves building new molecules from scratch, often by combining molecular fragments in a computationally guided manner.

Starting from the structure of this compound, these techniques could be used to design and screen for new analogues with potentially improved properties, such as higher binding affinity or better metabolic stability. Virtual screening could be performed on large compound libraries to find molecules with similar shapes or chemical features, while de novo design algorithms could generate entirely new chemical entities based on the structure of the known ligand and its receptor.

Metabolic Pathways and Biotransformation of 1 Cyclohexylmethoxy Propan 2 Amine Preclinical Focus

Identification of Major Metabolites and Biotransformation Products in in vitro Systems

Information unavailable. This section would have detailed the chemical structures of the primary metabolites of 1-(Cyclohexylmethoxy)propan-2-amine identified in in vitro systems such as liver microsomes, hepatocytes, or S9 fractions.

Characterization of Enzymatic Systems Involved

Information unavailable. This subsection would have specified the key enzymes responsible for the metabolism of this compound. This typically includes enzymes from the Cytochrome P450 (CYP) superfamily, as well as non-P450 enzymes like Aldehyde Oxidase (AOX), Uridine 5'-diphospho-glucuronosyltransferases (UGT), Sulfotransferases (SULT), N-acetyltransferases (NAT), Flavin-containing monooxygenases (FMO), and Monoamine oxidases (MAO). mdpi.comnih.gov

In vitro Metabolic Stability and Clearance Studies

Information unavailable. Data on the rate at which this compound is metabolized in in vitro systems would have been presented here. researchgate.netresearchgate.netnih.gov This information is crucial for predicting the compound's in vivo half-life and clearance. nih.gov

Comparative in vitro Metabolism Across Preclinical Animal Species

Information unavailable. This section would have compared the metabolic profile of this compound across different preclinical species (e.g., mouse, rat, dog, monkey). researchgate.netnih.gov Such data is vital for selecting the most appropriate animal model for further non-clinical safety and efficacy studies.

Reactive Metabolite Screening

Information unavailable. An assessment of the potential for this compound to form chemically reactive metabolites would have been discussed here. mass-analytica.comnih.govnih.govevotec.comevotec.com This is a critical step in evaluating the potential for idiosyncratic drug toxicity.

Advanced Analytical Methodologies for Research on 1 Cyclohexylmethoxy Propan 2 Amine

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a cornerstone for the analysis of 1-(Cyclohexylmethoxy)propan-2-amine, enabling the separation of the analyte from complex mixtures and its subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of non-volatile and thermally labile compounds like this compound. These methods offer high resolution and sensitivity.

Key Research Findings:

Separation and Quantification: HPLC and UPLC systems, often coupled with UV or mass spectrometry detectors, are employed for the separation and quantification of this compound and its analogs in various samples. The choice of stationary phase, mobile phase composition, and gradient elution are optimized to achieve efficient separation from impurities and metabolites.

Method Validation: Validated HPLC methods are crucial for ensuring the accuracy and reliability of analytical data. Validation parameters typically include linearity, precision, accuracy, specificity, and robustness.

| Parameter | Typical HPLC/UPLC Conditions for Amine Analysis |

| Column | Reversed-phase C18 or C8 columns |

| Mobile Phase | A mixture of aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV-Vis, Diode Array Detector (DAD), or Mass Spectrometry (MS) |

| Flow Rate | 0.2 - 1.0 mL/min for UPLC and 0.5 - 2.0 mL/min for HPLC |

| Temperature | Ambient to controlled (e.g., 25-40 °C) |

Gas Chromatography (GC) for Volatile Amine Analysis and Chiral Purity Determination

Gas Chromatography (GC) is a suitable technique for the analysis of volatile amines. Due to the polar nature of amines, which can lead to peak tailing and poor chromatographic performance, specialized columns and techniques are often required. restek.com

Key Research Findings:

Volatile Amine Analysis: GC, particularly with the use of specialized columns like the Rtx-Volatile Amine column, provides excellent separation and peak shape for volatile amines. restek.com These columns are designed to be highly inert to prevent interactions with the basic amine analytes. restek.com

Chiral Purity: The enantiomeric purity of chiral amines like this compound is a critical quality attribute. Chiral GC, using columns with a chiral stationary phase (e.g., Astec® CHIRALDEX™), can effectively separate enantiomers. sigmaaldrich.com Derivatization of the amine to its N-acetyl derivative can further improve the separation and detection of the enantiomers. sigmaaldrich.com

Column Deactivation: To mitigate the issue of peak tailing, GC columns are often deactivated with a base to reduce the interaction between the amine and active sites on the column. labrulez.com

| Parameter | Typical GC Conditions for Amine Analysis |

| Column | Specialized amine-specific columns (e.g., Rtx-Volatile Amine) or chiral columns (e.g., Astec® CHIRALDEX™) restek.comsigmaaldrich.com |

| Carrier Gas | Helium or Nitrogen sigmaaldrich.com |

| Injector Temperature | Typically high (e.g., 250 °C) to ensure rapid volatilization sigmaaldrich.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) sigmaaldrich.com |

| Oven Program | Isothermal or temperature-programmed to optimize separation |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Profiling

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and profiling of this compound and its metabolites. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides both retention time and mass-to-charge ratio information, enabling confident identification.

LC/MS and LC/Quadrupole-Time-of-Flight Mass Spectrometry (LC/Q-TOF/MS) in Metabolite Identification

The combination of liquid chromatography with mass spectrometry, particularly high-resolution mass spectrometry like Quadrupole-Time-of-Flight (Q-TOF/MS), is a powerful approach for identifying metabolites in complex biological matrices. nih.govresearchgate.net

Key Research Findings:

Metabolite Profiling: LC/MS-based metabolomics can be used to comprehensively profile the metabolites of a parent compound in biological samples. nih.gov By comparing the metabolic profiles of treated and control groups, researchers can identify potential biotransformation products.

Structural Elucidation: High-resolution mass spectrometry provides accurate mass measurements, which can be used to determine the elemental composition of metabolites. nih.gov Tandem mass spectrometry (MS/MS) experiments, where precursor ions are fragmented, provide valuable structural information for identifying the sites of metabolic modification. researchgate.netnih.gov The fragmentation patterns of the parent compound are compared with those of its metabolites to deduce the structural changes. nih.gov

In Vitro and In Vivo Studies: Metabolite identification studies are often conducted using both in vitro systems (e.g., liver microsomes) and in vivo models to gain a comprehensive understanding of the metabolic pathways. nih.gov

Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy) for Structural Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful and non-destructive technique for the structural elucidation of organic molecules. encyclopedia.pubspringernature.com Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the different types of protons in the molecule and their connectivity. docbrown.info For this compound, characteristic signals would be expected for the cyclohexyl, methoxy (B1213986), and propan-2-amine moieties.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

2D NMR: Advanced 2D NMR techniques, such as COSY and HSQC, can be used to establish correlations between protons and carbons, further confirming the structure.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. docbrown.info The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹. docbrown.info

C-H stretching: Aliphatic C-H stretching vibrations are observed around 2850-3000 cm⁻¹. docbrown.info

C-O stretching: The C-O ether linkage would exhibit a strong absorption band in the region of 1000-1300 cm⁻¹.

N-H bending: A characteristic N-H bending vibration appears around 1590-1650 cm⁻¹. docbrown.info

Derivatization Strategies for Enhanced Detection (e.g., for UV or fluorescence detection of primary amines)

Since primary amines like this compound may lack a strong chromophore for UV detection or may not be inherently fluorescent, derivatization is often employed to enhance their detectability in HPLC. thermofisher.com This process involves reacting the amine with a reagent to form a derivative that has improved detection characteristics. thermofisher.com

Common Derivatizing Reagents:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. libretexts.orgnih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce derivatives that are both UV-active and fluorescent. thermofisher.comlibretexts.orgresearchgate.net

Dansyl Chloride: Reacts with primary and secondary amines to form stable, fluorescent derivatives. nih.gov

2,4-Dinitrofluorobenzene (DNFB): Reacts with primary and secondary amines to yield UV-active derivatives. thermofisher.comlibretexts.org

The choice of derivatization reagent depends on the specific analytical requirements, such as the desired sensitivity and the available detection system. nih.gov Both pre-column and post-column derivatization approaches can be used in HPLC analysis. libretexts.org

| Derivatizing Agent | Target Group | Detection Method | Advantages |

| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence libretexts.orgnih.gov | Rapid reaction, high sensitivity thermofisher.comnih.gov |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary Amines | UV and Fluorescence thermofisher.comlibretexts.org | Stable derivatives, versatile detection thermofisher.com |

| Dansyl Chloride | Primary and Secondary Amines | Fluorescence nih.gov | Stable derivatives nih.gov |

| 2,4-Dinitrofluorobenzene (DNFB) | Primary and Secondary Amines | UV thermofisher.comlibretexts.org | Well-established reagent |

Capillary Electrophoresis (CE) for Amine Analysis

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and analysis of a wide array of compounds, including primary amines such as this compound. wikipedia.org Its high efficiency, rapid analysis times, and minimal sample consumption make it a valuable tool in pharmaceutical and chemical research. nih.gov The inherent charge of the amine group at low pH allows for its migration in an electric field, forming the basis of its separation by CE. mdpi.com For chiral molecules like this compound, the enantiomers can be resolved by incorporating a chiral selector into the background electrolyte (BGE). nih.gov

The fundamental principle of CE involves the differential migration of analytes within a narrow-bore fused-silica capillary filled with an electrolyte solution under the influence of a high-voltage electric field. youtube.com The separation is based on differences in the charge-to-size ratio of the analytes. youtube.com A key phenomenon in CE is the electroosmotic flow (EOF), which is the bulk flow of the electrolyte solution towards the cathode and is generated by the ionization of silanol (B1196071) groups on the inner capillary wall. youtube.com

For the analysis of chiral amines, Capillary Zone Electrophoresis (CZE) is a commonly employed mode. mdpi.com In CZE, the separation of enantiomers is achieved by adding a chiral selector to the background electrolyte. nih.gov These selectors form transient, diastereomeric complexes with the enantiomers of the analyte, leading to different electrophoretic mobilities and thus, separation. nih.gov

The choice of chiral selector is paramount for achieving successful enantiomeric separation. Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE for amine analysis due to their versatility and commercial availability. nih.govspringernature.com These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. semanticscholar.org The enantiomers of an analyte can have different affinities for inclusion into the CD cavity, leading to the formation of diastereomeric complexes with varying stability and, consequently, different migration times. nih.gov

For primary amines with bulky hydrophobic groups like this compound, modified cyclodextrins are often more effective than native CDs. Highly sulfated cyclodextrins, for example, have been shown to provide excellent enantiomeric resolution for a variety of chiral amines. The charged nature of these selectors can enhance the separation by providing an additional electrostatic interaction component. nih.gov

The concentration of the chiral selector in the BGE is a critical parameter that needs to be optimized. Insufficient concentration may not lead to baseline separation, while an excessively high concentration can sometimes lead to peak broadening and a decrease in resolution. nih.gov

Table 1: Influence of Chiral Selector Type and Concentration on the Enantiomeric Resolution of a Model Primary Amine

| Chiral Selector | Concentration (mM) | Resolution (Rs) | Migration Time (min) |

| β-Cyclodextrin | 10 | 0.8 | 12.5 |

| β-Cyclodextrin | 20 | 1.2 | 14.2 |

| Highly Sulfated-β-CD | 5 | 1.9 | 10.8 |

| Highly Sulfated-β-CD | 10 | 2.5 | 11.5 |

| Carboxymethyl-β-CD | 10 | 1.5 | 13.1 |

This table presents hypothetical data based on typical results observed for the chiral separation of primary amines using different cyclodextrins. The resolution factor (Rs) is a measure of the degree of separation between two peaks, with a value of 1.5 or greater indicating baseline separation.

The composition of the background electrolyte (BGE) significantly influences the separation efficiency and resolution. The pH of the BGE is a crucial parameter as it determines the charge state of the analyte and the inner capillary wall. nih.gov For primary amines, a low pH (typically between 2.5 and 4.0) is employed to ensure that the amine group is fully protonated, allowing it to migrate in the electric field. mdpi.com

The type and concentration of the buffer components are also important. Phosphate buffers are commonly used in CE due to their good buffering capacity and UV transparency. mdpi.com The addition of organic modifiers, such as methanol (B129727) or acetonitrile, to the BGE can alter the viscosity of the medium and the solubility of the analyte, which can in turn affect the migration times and separation selectivity. nih.gov In non-aqueous capillary electrophoresis (NACE), the aqueous buffer is replaced entirely with organic solvents, which can offer unique selectivity for certain analytes. nih.gov

While UV-Vis detection is a common method in CE, its sensitivity can be limited for compounds that lack a strong chromophore. To overcome this, derivatization of the primary amine group with a fluorescent tag can be performed prior to CE analysis. nih.gov This allows for the use of highly sensitive Laser-Induced Fluorescence (LIF) detection, which can significantly lower the limits of detection. nih.govacs.org

Common derivatizing agents for primary amines include fluorescein (B123965) isothiocyanate (FITC) and 5-(and 6)-carboxyfluorescein succinimidyl ester (CFSE). nih.govnih.gov The derivatization reaction is typically carried out offline before introducing the sample into the CE instrument. It is important to ensure that the derivatization reaction goes to completion and that the derivatizing agent itself does not interfere with the separation.

Table 2: Comparison of Detection Limits for a Model Primary Amine with and without Derivatization

| Detection Method | Derivatization Agent | Limit of Detection (LOD) |

| UV-Vis (214 nm) | None | ~ 1 µg/mL |

| Laser-Induced Fluorescence | Fluorescein isothiocyanate (FITC) | ~ 1 ng/mL |

| Laser-Induced Fluorescence | 5-(and 6)-carboxyfluorescein succinimidyl ester (CFSE) | ~ 0.5 ng/mL |

This table provides illustrative detection limits that are typically achievable with UV-Vis and LIF detection for primary amines.

Future Directions and Emerging Research Avenues for 1 Cyclohexylmethoxy Propan 2 Amine

Exploration of Novel Biological Targets and Therapeutic Applications Based on Preclinical Findings

There are no publicly available preclinical findings for 1-(Cyclohexylmethoxy)propan-2-amine. Consequently, the exploration of its novel biological targets and potential therapeutic applications remains a speculative endeavor. The identification of biological targets is a critical first step in the drug discovery process, often involving techniques like affinity chromatography, expression cloning, and proteomics. Without initial data on the compound's interactions with biological systems, it is not possible to delineate potential therapeutic areas.

Integration with Advanced Drug Discovery Technologies (e.g., fragment-based drug design, phenotypic screening campaigns)

Advanced drug discovery technologies such as fragment-based drug design (FBDD) and phenotypic screening are powerful methods for identifying and optimizing lead compounds. FBDD involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. nih.gov This approach is a staple in modern drug discovery, with pioneers in the field establishing its significance over the past two decades. astx.com Phenotypic screening, on the other hand, assesses a compound's effect on the phenotype of a cell or organism without prior knowledge of the specific target.

However, there is no information available in the public domain to suggest that this compound has been integrated into FBDD or phenotypic screening campaigns. The chemical structure of this compound, with its cyclohexyl and ether-linked aminopropane moieties, could theoretically serve as a scaffold or fragment in such discovery efforts, but no such research has been published.

Collaborative Research Initiatives and Data Sharing Platforms in Chemical Biology

Collaborative research and data sharing are increasingly vital for accelerating scientific progress. Platforms that facilitate the exchange of chemical and biological data can spur new discoveries by allowing researchers to build upon the work of others. These initiatives often involve large-scale screening of compound libraries against various biological targets. The absence of this compound in these public databases and collaborative platforms suggests it has not been a part of these large-scale efforts.

Development of Advanced in vitro and in vivo Preclinical Models for Comprehensive Compound Evaluation

The development of sophisticated preclinical models is essential for evaluating the efficacy and safety of new chemical entities. These can range from engineered cell lines and organoids to complex animal models of human diseases. For instance, recent research on other amine-containing compounds has utilized in vivo models to assess their therapeutic potential against diseases like leishmaniasis. nih.govmdpi.com However, without any initial biological data for this compound, the development of specific and relevant preclinical models for its evaluation is not feasible.

Q & A

What are the optimal synthetic routes for 1-(Cyclohexylmethoxy)propan-2-amine?

Basic

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, reacting cyclohexylmethanol with a propan-2-amine derivative under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) can yield the target compound. Alternatively, nucleophilic aromatic substitution (SAr) on a nitrobenzene precursor (e.g., 1-(cyclohexylmethoxy)-2-nitrobenzene) with propan-2-amine in polar aprotic solvents like DMF at elevated temperatures (~100°C) can be effective . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

How can structural characterization of this compound be performed?

Basic

Use a combination of spectroscopic and chromatographic techniques:

- NMR : H and C NMR to confirm the cyclohexylmethoxy group (δ ~3.5–4.0 ppm for OCH) and propan-2-amine backbone (δ ~1.2–1.5 ppm for CH).

- IR : Peaks at ~3300 cm (N-H stretch) and ~1100 cm (C-O-C ether stretch).

- Mass Spectrometry : LCMS (ES+) for molecular ion validation (e.g., m/z calculated for CHNO).

Cross-reference with databases like PubChem or Reaxys for spectral matching .

What physicochemical properties influence the reactivity of this compound?

Basic

Key properties include:

- Solubility : Moderate in polar solvents (e.g., ethanol, DMSO) due to the amine and ether groups.

- Steric Effects : The bulky cyclohexylmethoxy group may hinder nucleophilic attack at the amine site.

- Basicity : The amine group (pK ~10–11) facilitates protonation in acidic conditions, altering reactivity .

How does the cyclohexylmethoxy group influence reaction mechanisms in substitution reactions?

Advanced

The cyclohexylmethoxy group acts as an electron-donating substituent via resonance, stabilizing intermediates in SAr reactions. For instance, in nitroarene derivatives, this group enhances para-substitution selectivity by directing nucleophiles to specific positions. Computational studies (DFT) can model charge distribution to predict regioselectivity . Experimental validation involves kinetic assays under varying pH and solvent conditions to track intermediate formation via UV-Vis or F NMR (if fluorinated analogs are used).

What strategies enable enantiomer-specific synthesis of this compound?

Advanced

Chiral resolution or asymmetric catalysis is critical:

- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives during alkylation to induce stereochemistry.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can hydrolyze enantiomers selectively in racemic mixtures .

- Chiral HPLC : Post-synthesis separation using columns like Chiralpak IA/IB. Validate enantiopurity via polarimetry or circular dichroism (CD) spectroscopy.

How can researchers design experiments to assess the biological activity of this compound?

Advanced

Focus on target-specific assays:

- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorescence-based activity assays (e.g., ADP-Glo™ for kinases).

- Receptor Binding : Radioligand displacement studies (e.g., H-labeled ligands for GPCRs) to measure IC values.

- Cellular Toxicity : MTT assays in cell lines (e.g., HEK293 or HepG2) to determine EC. Compare with structurally similar compounds (e.g., 1-(azepan-1-yl)propan-2-amine) to isolate substituent effects .

How should researchers address contradictions in spectroscopic data across studies?

Advanced

Discrepancies (e.g., conflicting H NMR shifts) arise from solvent effects, pH, or impurities. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.